Montelukast was developed by Merck & Co. and received approval from the U.S. Food and Drug Administration in 1998. It is derived from a series of synthetic processes involving various chemical precursors.
Montelukast belongs to the class of medications known as leukotriene receptor antagonists. It is classified chemically as a benzoate derivative and has a molecular formula of C_35H_36ClN_5O_3S.
Montelukast can be synthesized through several methods, each involving different starting materials and reaction conditions.
Montelukast's molecular structure can be described as follows:
Montelukast undergoes various chemical reactions during its synthesis:
Montelukast exerts its therapeutic effects by selectively blocking the cysteinyl leukotriene receptor (CysLT1).
Montelukast is primarily used in clinical settings for:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: